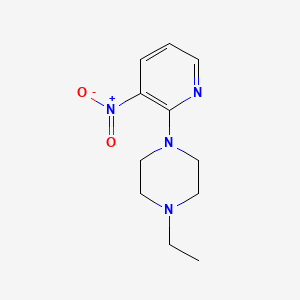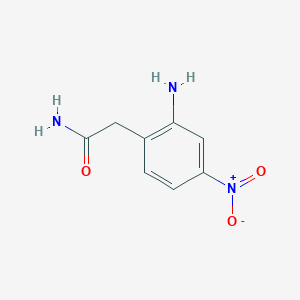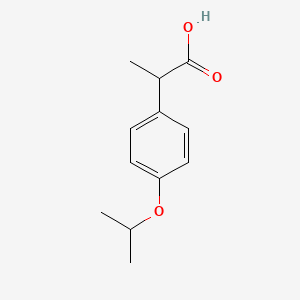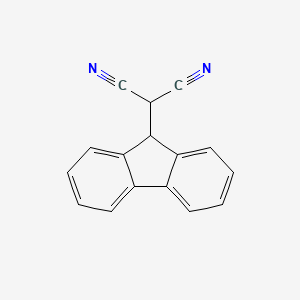![molecular formula C16H14O4S2 B15251676 diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate](/img/structure/B15251676.png)
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is a chemical compound with the molecular formula C16H14O4S2 and a molecular weight of 334.41 g/mol It is a derivative of thieno[2,3-f]benzothiophene, a heterocyclic compound containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate typically involves the condensation of thieno[2,3-f]benzothiophene with diethyl oxalate under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,2-b]thiophene-2,5-dicarboxylate
- Diethyl thieno[3,4-b]thiophene-2,5-dicarboxylate
Uniqueness
Diethyl thieno2,3-fbenzothiole-4,8-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as in the development of advanced materials and potential therapeutic agents .
Eigenschaften
Molekularformel |
C16H14O4S2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
diethyl thieno[2,3-f][1]benzothiole-4,8-dicarboxylate |
InChI |
InChI=1S/C16H14O4S2/c1-3-19-15(17)11-9-5-7-22-14(9)12(16(18)20-4-2)10-6-8-21-13(10)11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LSOMRCWCWJIMNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CSC2=C(C3=C1SC=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)


![2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15251628.png)



![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)


![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
